Methylcarbamyl Platelet Activating Factor is a synthetic analog of platelet-activating factor, known for its non-hydrolyzable properties. This compound is particularly significant in biomedical research due to its role in modulating various physiological processes, including inflammation and cell proliferation. Methylcarbamyl Platelet Activating Factor has been studied for its potential therapeutic applications, particularly in cancer research and vascular biology.
Methylcarbamyl Platelet Activating Factor is classified as a phospholipid mediator. It is synthesized through chemical methods rather than being isolated from natural sources. Its structural classification places it within the broader category of platelet-activating factors, which are important signaling molecules involved in inflammatory responses and other cellular activities.
The synthesis of Methylcarbamyl Platelet Activating Factor typically involves the modification of glycerophosphocholine derivatives. The process can be summarized as follows:
Methylcarbamyl Platelet Activating Factor has a molecular formula of and a molecular weight of approximately 538.7 Da. The compound's structure features:
Spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry are employed to confirm the structure post-synthesis.
Methylcarbamyl Platelet Activating Factor undergoes several key reactions that characterize its biological activity:
The compound's resistance to hydrolysis allows it to maintain activity longer than its natural counterpart, making it a valuable tool in research.
The mechanism by which Methylcarbamyl Platelet Activating Factor exerts its effects involves several steps:
Research indicates that Methylcarbamyl Platelet Activating Factor can influence tumor growth dynamics by modulating these pathways.
Methylcarbamyl Platelet Activating Factor exhibits several notable physical and chemical properties:
These properties make it suitable for various experimental applications where stability is crucial.
Methylcarbamyl Platelet Activating Factor has several significant applications in scientific research:
The identification of PAF by Benveniste, Henson, and Cochrane in 1972 provided the foundation for understanding phospholipid-mediated inflammatory cascades. Researchers soon recognized that the acetyl group at the sn-2 position rendered native PAF susceptible to enzymatic hydrolysis, limiting its experimental utility. In 1983, researchers synthesized methylcarbamyl PAF (CAS 91575-58-5) by replacing the hydrolysis-prone acetyl group with a methylcarbamyl moiety (-OC(=O)NHCH₃). This modification yielded a nonhydrolyzable PAF-R agonist with preserved receptor affinity but enhanced metabolic stability, enabling prolonged pharmacological studies [1] [6]. The development paralleled other PAF mimetics like carbamoyl-PAF, but methylcarbamyl PAF’s specific stability profile distinguished it as a preferred tool compound for investigating intracellular PAF-R signaling pathways.
PAF-R agonists are classified structurally by modifications to three key regions:
Table 1: Structural Classification of Key PAF-R Agonists
Compound | sn-1 Chain | sn-2 Substituent | Metabolic Stability | Receptor Affinity |
---|---|---|---|---|
Native PAF (C16) | Hexadecyl (C16) | -OCOCH₃ (acetyl) | Low (t₁/₂ <5 min) | High |
Carbamoyl-PAF | Hexadecyl (C16) | -OCO-NH₂ (carbamoyl) | High | Moderate |
Methylcarbamyl PAF | Hexadecyl (C16) | -OCO-NHCH₃ (methylcarbamyl) | Very High | High |
Methylcarbamyl PAF C-8 | Octyl (C8) | -OCO-NHCH₃ | High | Moderate |
Functionally, methylcarbamyl PAF is a full agonist that mimics native PAF’s ability to activate G protein-coupled PAF receptors, triggering calcium mobilization, kinase activation, and gene expression changes. Unlike partial agonists (e.g., lyso-PAF), it elicits maximal cellular responses at nanomolar concentrations [4] [6].
Methylcarbamyl PAF (C₂₆H₅₅N₂O₇P, MW 538.37 g/mol) is defined by its signature methylcarbamyl ester at the sn-2 position of the glycerol backbone. The hexadecyl (C16) chain at sn-1 is the most studied isoform, though shorter-chain variants exist:
Table 2: Biophysical Properties of Methylcarbamyl PAF (C16 Isoform)
Property | Value | Measurement Method |
---|---|---|
Molecular Weight | 538.37 g/mol | Calculated |
Hydrogen Bond Acceptors | 8 | CDK-based computation |
Hydrogen Bond Donors | 1 | CDK-based computation |
Rotatable Bonds | 27 | CDK-based computation |
Topological Polar Surface Area | 115.96 Ų | CDK-based computation |
XLogP | 6.15 | Computed partition coefficient |
SMILES (Isomeric) | CCCCCCCCCCCCCCCCOCC@@HCOP(=O)(OCCN+(C)C)[O-] | Chemical notation |
InChI Key | FNFHZBKBDFRYHS-RUZDIDTESA-N | Unique identifier |
The compound’s amphipathic structure enables insertion into lipid bilayers, with the phosphocholine headgroup engaging the extracellular PAF-R binding pocket. High XLogP (6.15) indicates significant hydrophobicity, facilitating membrane interactions but limiting aqueous solubility. Its stability arises from the methylcarbamyl group resisting esterase cleavage, extending biological half-life to hours versus minutes for native PAF [1] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1